molecular formula C32H37N7O8 B1144167 Z-D-Phe-phe-arg(NO2)-OH CAS No. 16088-35-0

Z-D-Phe-phe-arg(NO2)-OH

Cat. No.: B1144167
CAS No.: 16088-35-0
M. Wt: 647.68
InChI Key:
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Description

“Z-D-Phe-phe-arg(NO2)-OH” is a synthetic peptide compound. Peptides are short chains of amino acids linked by peptide bonds. This particular compound includes modified amino acids such as nitro-arginine, which can have specific biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “Z-D-Phe-phe-arg(NO2)-OH” typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes:

    Coupling Reactions: Using reagents like N,N’-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt) to activate carboxyl groups.

    Deprotection Steps: Removing protecting groups from amino acids using trifluoroacetic acid (TFA).

    Cleavage from Resin: The final peptide is cleaved from the resin using a cocktail of TFA, water, and scavengers like triisopropylsilane (TIS).

Industrial Production Methods

Industrial production of peptides often involves large-scale SPPS with automated synthesizers. The process is optimized for yield and purity, with rigorous quality control measures.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The nitro group in arginine can undergo reduction to form amino-arginine.

    Substitution: The phenylalanine residues can participate in electrophilic aromatic substitution reactions.

    Hydrolysis: Peptide bonds can be hydrolyzed under acidic or basic conditions.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Acids and Bases: Hydrochloric acid, sodium hydroxide.

Major Products

    Reduction of Nitro Group: Amino-arginine derivatives.

    Substitution Products: Various substituted phenylalanine derivatives.

    Hydrolysis Products: Individual amino acids.

Scientific Research Applications

“Z-D-Phe-phe-arg(NO2)-OH” can be used in various fields:

    Chemistry: As a model compound for studying peptide synthesis and reactions.

    Biology: Investigating the biological activity of modified peptides.

    Medicine: Potential therapeutic applications due to its unique structure.

    Industry: Used in the development of peptide-based materials and drugs.

Mechanism of Action

The biological activity of “Z-D-Phe-phe-arg(NO2)-OH” is likely due to its interaction with specific molecular targets such as enzymes or receptors. The nitro group in arginine can influence the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    Z-D-Phe-phe-arg-OH: Lacks the nitro group, which may result in different biological activity.

    Z-D-Phe-phe-lys(NO2)-OH: Contains lysine instead of arginine, which can alter its properties.

    Z-D-Phe-phe-arg(OMe)-OH: Contains a methoxy group instead of a nitro group.

Uniqueness

“Z-D-Phe-phe-arg(NO2)-OH” is unique due to the presence of the nitro group, which can significantly impact its chemical reactivity and biological activity.

Properties

IUPAC Name

(2S)-5-[[amino(nitramido)methylidene]amino]-2-[[(2S)-3-phenyl-2-[[(2R)-3-phenyl-2-(phenylmethoxycarbonylamino)propanoyl]amino]propanoyl]amino]pentanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C32H37N7O8/c33-31(38-39(45)46)34-18-10-17-25(30(42)43)35-28(40)26(19-22-11-4-1-5-12-22)36-29(41)27(20-23-13-6-2-7-14-23)37-32(44)47-21-24-15-8-3-9-16-24/h1-9,11-16,25-27H,10,17-21H2,(H,35,40)(H,36,41)(H,37,44)(H,42,43)(H3,33,34,38)/t25-,26-,27+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PLIRYKDNZJXVRL-GMQQYTKMSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CC(C(=O)NC(CCCN=C(N)N[N+](=O)[O-])C(=O)O)NC(=O)C(CC2=CC=CC=C2)NC(=O)OCC3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)C[C@@H](C(=O)N[C@@H](CCCN=C(N)N[N+](=O)[O-])C(=O)O)NC(=O)[C@@H](CC2=CC=CC=C2)NC(=O)OCC3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C32H37N7O8
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

647.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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